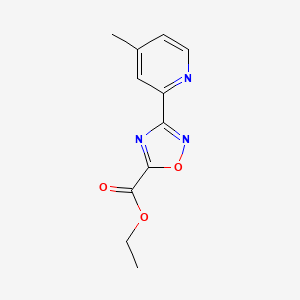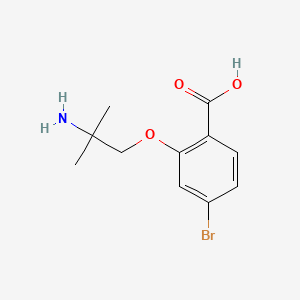
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid is an organic compound that features a bromine atom attached to a benzoic acid core, with an amino-methylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoic acid and 2-amino-2-methylpropanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts and Reagents: Common catalysts include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Systems: Implementing automated systems for precise control of reaction parameters.
Green Chemistry: Adopting green chemistry principles to minimize waste and use environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogen-substituted derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Affinity: The amino and bromine substituents enhance the binding affinity of the compound to its targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
4-Bromobenzoic Acid: Shares the bromine-substituted benzoic acid core but lacks the amino-methylpropoxy substituent.
Uniqueness
Structural Features: The combination of the amino-methylpropoxy group and bromine atom provides unique chemical properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(2-amino-2-methylpropoxy)-4-bromobenzoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,13)6-16-9-5-7(12)3-4-8(9)10(14)15/h3-5H,6,13H2,1-2H3,(H,14,15) |
InChI Key |
XPBUMKWLTXCAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(C=CC(=C1)Br)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


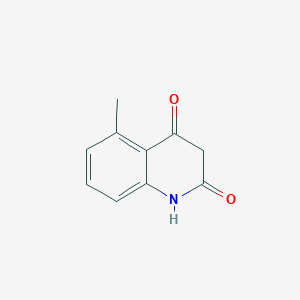
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)
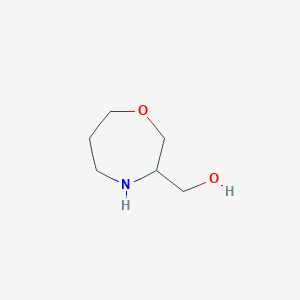
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
![Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)
![3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682088.png)
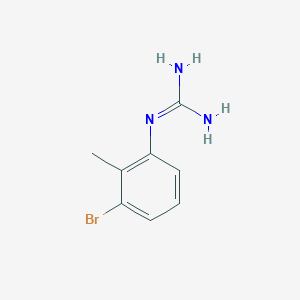
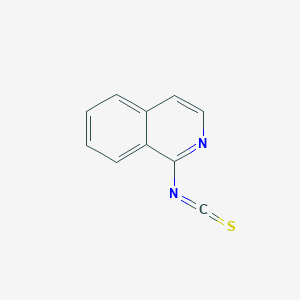
![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)
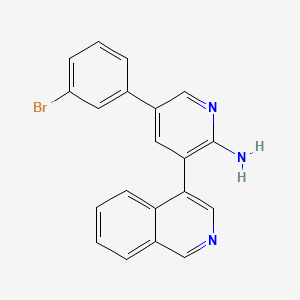

![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)
